molecular formula C10H13FN5O7P B12434081 9H-Purin-6-amine, 2-fluoro-9-(5-O-phosphono-beta-D-arabinofuranosyl)-

9H-Purin-6-amine, 2-fluoro-9-(5-O-phosphono-beta-D-arabinofuranosyl)-

Cat. No.: B12434081
M. Wt: 365.21 g/mol
InChI Key: GIUYCYHIANZCFB-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 9H-Purin-6-amine, 2-fluoro-9-(5-O-phosphono-beta-D-arabinofuranosyl)- involves several steps:

    Glycosylation: The attachment of the arabinofuranosyl moiety to the purine base.

    Phosphorylation: The addition of a phosphate group to the sugar moiety.

Industrial production methods typically involve the use of specific catalysts and controlled reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

9H-Purin-6-amine, 2-fluoro-9-(5-O-phosphono-beta-D-arabinofuranosyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the purine ring.

    Substitution: The fluorine atom can be substituted with other halogens or functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and halogenating agents . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

9H-Purin-6-amine, 2-fluoro-9-(5-O-phosphono-beta-D-arabinofuranosyl)- has a wide range of scientific research applications:

    Chemistry: Used as a model compound for studying nucleotide analogs and their reactions.

    Biology: Investigated for its effects on cellular processes and DNA synthesis.

    Medicine: Primarily used in the treatment of chronic lymphocytic leukemia and other hematological malignancies.

    Industry: Utilized in the development of new pharmaceuticals and therapeutic agents.

Mechanism of Action

The compound exerts its effects by inhibiting DNA synthesis. It is rapidly dephosphorylated to fludarabine, which is then taken up by cells and phosphorylated to its active triphosphate form. This active form inhibits ribonucleotide reductase and DNA polymerase, leading to the termination of DNA chain elongation and apoptosis of cancer cells .

Comparison with Similar Compounds

Similar compounds include:

    Vidarabine: An antiviral compound with a similar structure but lacking the fluorine atom.

    Cytarabine: Another nucleoside analog used in the treatment of leukemia.

    Cladribine: A purine analog with similar antineoplastic properties.

The uniqueness of 9H-Purin-6-amine, 2-fluoro-9-(5-O-phosphono-beta-D-arabinofuranosyl)- lies in its fluorine substitution, which enhances its stability and efficacy compared to other nucleoside analogs .

Properties

IUPAC Name

[5-(6-amino-2-fluoropurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13FN5O7P/c11-10-14-7(12)4-8(15-10)16(2-13-4)9-6(18)5(17)3(23-9)1-22-24(19,20)21/h2-3,5-6,9,17-18H,1H2,(H2,12,14,15)(H2,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIUYCYHIANZCFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)COP(=O)(O)O)O)O)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13FN5O7P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80860982
Record name 2-Fluoro-9-(5-O-phosphonopentofuranosyl)-9H-purin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80860982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

365.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75607-67-9
Record name fludarabine phosphate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=312887
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

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